![molecular formula C16H13F2N3O2 B2502186 N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide CAS No. 1436218-32-4](/img/structure/B2502186.png)
N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide
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Description
The compound "N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various cyano-substituted compounds and their properties, which can provide insights into the chemical behavior and potential applications of the compound . For instance, paper discusses N-(cyano(naphthalen-1-yl)methyl)benzamides and their colorimetric sensing of fluoride anions, indicating the potential sensing applications of cyano-substituted compounds.
Synthesis Analysis
The synthesis of cyano-substituted compounds can involve direct acylation reactions, as seen in paper , where 2-amino-2-(naphthalen-1-yl)acetonitrile is used as a starting material. This suggests that similar methods could potentially be applied to synthesize the compound "N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide," although the specific details would depend on the reactivity of the starting materials and the desired substitution pattern on the aromatic ring.
Molecular Structure Analysis
X-ray single crystallography is a common technique used to reveal the solid-state properties of cyano-substituted compounds, as mentioned in paper . This technique could be used to determine the molecular structure of "N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide," providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The reactivity of cyano-substituted compounds can be quite diverse. For example, paper describes a colorimetric sensing behavior due to a deprotonation-enhanced intramolecular charge transfer mechanism. This indicates that the cyano group can participate in chemical reactions that lead to significant changes in the electronic properties of the molecule, which could be relevant for the compound .
Physical and Chemical Properties Analysis
Cyano-substituted compounds can exhibit a range of physical and chemical properties. For instance, paper discusses the solubility of polymers derived from a cyano-substituted diamine, indicating that such compounds can have excellent solubility in polar aprotic solvents. This information could be extrapolated to suggest that "N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide" might also display good solubility in similar solvents, although experimental verification would be necessary.
Scientific Research Applications
Synthesis and Spectral Characterization
One study involved the synthesis and spectral characterization of selective pyridine compounds as bioactive agents, demonstrating methods to create compounds with higher insecticidal activity than reference insecticides. This research highlights the potential of chemically synthesized compounds for agricultural and pest control applications (Abdel-Raheem et al., 2021).
Colorimetric Sensing of Anions
Another research explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, revealing their solid-state properties and colorimetric sensing abilities for fluoride anions. This study showcases the utility of these compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).
DNA Intercalation
Research on intercalation binding of certain compounds to DNA revealed that cyano derivatives, in particular, enhance intercalation binding, which has implications for understanding DNA interactions and potentially developing therapeutic agents (Hopkins et al., 1991).
Anticonvulsant Enaminones
A study on the crystal structures of anticonvulsant enaminones provided insights into their molecular configurations and interactions, contributing to the development of new pharmaceuticals (Kubicki et al., 2000).
Synthesis of Fluorescent Compounds
The synthesis of fluorescent 4,6-disubstituted-3-cyano-2-methylpyridines was investigated for their potential applications in material science, indicating their use in creating materials with specific optical properties (Matsui et al., 1992).
properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c1-2-23-15-7-10(5-6-20-15)16(22)21-14(9-19)12-4-3-11(17)8-13(12)18/h3-8,14H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHKCTWANMBJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide |
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